molecular formula C8H8ClN5O2S B13713111 1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea

Cat. No.: B13713111
M. Wt: 273.70 g/mol
InChI Key: RGNQRJOCGKIULI-UHFFFAOYSA-N
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Description

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea is a thiourea derivative characterized by a 4-chlorophenyl group and a nitramido-functionalized amino substituent. Thioureas are versatile scaffolds in medicinal and materials chemistry due to their hydrogen-bonding capacity, metal coordination properties, and bioactivity . This compound’s unique substituents may influence its biological activity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C8H8ClN5O2S

Molecular Weight

273.70 g/mol

IUPAC Name

1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17)

InChI Key

RGNQRJOCGKIULI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)N=C(N)N[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Additions and Cyclization Reactions

The thiourea core participates in nucleophilic reactions, particularly with electrophilic reagents. For example:

  • Reaction with dimethyl acetylenedicarboxylate (DMAD) :
    In methanol at room temperature, the compound undergoes cyclocondensation to form thiazolidin-5-ylidene derivatives via Michael addition (Scheme 1). The reaction proceeds through a thiourea–DMAD intermediate, stabilized by intramolecular hydrogen bonding .

Reaction Conditions Product Yield Reference
DMAD, methanol, RTMethyl [4-oxo-2-(nitramidomethylidene)-thiazolidin-5-ylidene]acetate85%
  • Base-catalyzed cyclization :
    Under basic conditions (e.g., NaOH/EtOH), intramolecular nucleophilic substitution forms quinazolin-4-one derivatives. The chlorophenyl group enhances aromatic electrophilic substitution .

Metal Complexation

The thiourea moiety acts as a bidentate ligand, coordinating through sulfur and nitrogen atoms. Key complexes include:

  • Copper(II) complexes :
    Reaction with CuCl₂·2H₂O in ethanol yields octahedral complexes, enhancing thermal stability. These complexes exhibit moderate anticancer activity against HepG2 cells .

Metal Salt Complex Structure Biological Activity (IC₅₀, μM)
CuCl₂·2H₂O[Cu(L)₂]·2H₂O18.7 (HepG2)
  • Platinum(IV) complexes :
    Reaction with K₂PtCl₄ forms square-planar complexes with enhanced binding affinity to cancer-related proteins (e.g., EGFR kinase) .

Oxidation and Reduction Reactions

The nitramido group (–NH–NO₂) undergoes redox transformations:

  • Oxidation :
    Treatment with H₂O₂ in acidic media generates nitroso intermediates, which further react to form sulfonic acid derivatives.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the nitramido group to an amine, yielding 1-[amino(methylidene)]-3-(4-chlorophenyl)thiourea .

Tautomerism and Hydrogen Bonding

The compound exhibits thione–thiol tautomerism (Scheme 2), stabilized by intramolecular N–H⋯S hydrogen bonds. Computational studies (DFT/B3LYP) indicate the thione form is energetically favored by 6.8 kcal/mol .

Tautomer Energy (Hartree) Dominant Form
Thione (C=S)-1523.6592% (solid state)
Thiol (S–H)-1523.588%

Electrophilic Substitution on the Aromatic Ring

The 4-chlorophenyl group directs electrophilic attacks to the para position relative to the chlorine atom:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ produces 4-chloro-3-nitro derivatives, confirmed by LC-MS .

  • Sulfonation :
    Concentrated H₂SO₄ at 100°C yields sulfonated products, though yields are low (<30%) due to steric hindrance .

Key Mechanistic Insights:

  • Resonance Effects : The nitramido group withdraws electron density, polarizing the thiourea’s C=S bond and enhancing nucleophilic reactivity .

  • Steric Influences : The 4-chlorophenyl group hinders planarization of the thiourea moiety, reducing cyclization efficiency in certain solvents .

Experimental data underscore the compound’s versatility in synthesizing heterocycles and metal complexes, with implications for pharmaceutical and materials science applications .

Scientific Research Applications

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: Its unique structure may offer therapeutic potential, leading to research into its use as a pharmaceutical agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s chemical structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Coumaryl-Thiazole Thiourea Derivatives

A structurally related compound, 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea (), demonstrated acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 4,580 nM). The coumarin-thiazole moiety likely enhances π-π stacking with AChE’s aromatic residues, a feature absent in the target compound. The nitramido group in the target may compensate via stronger hydrogen bonding or nitro group interactions, though direct AChE data for the latter is unavailable .

Adamantane-Carbonyl Thioureas

Adamantane-containing analogs, such as 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea , exhibit bioactivity linked to their lipophilic adamantane group, which improves membrane permeability. The target compound’s nitramido group may offer different electronic effects (e.g., increased acidity of NH protons) but lacks the adamantane’s rigidity and hydrophobicity .

Structural and Crystallographic Features

1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea

This analog () forms intramolecular N–H⋯O and intermolecular N–H⋯S hydrogen bonds, leading to dimerization. The dihedral angle between benzene rings is 9.35°, promoting coplanarity and stabilizing the crystal lattice.

1-[1,2-bis(4-methoxyphenyl)butyl]-3-(4-chlorophenyl)thiourea

The bulky bis(4-methoxyphenyl)butyl substituent in this derivative () likely reduces crystallinity and increases steric hindrance compared to the target compound’s linear nitramido group. Methoxy groups may enhance solubility via polarity, whereas the nitro group in the target could reduce it due to higher molecular weight and rigidity .

Halogen-Substituted Derivatives

Chlorine and bromine substituents in compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on () enhance electrophilicity and halogen bonding. The target compound’s nitramido group adds nitro-based resonance stabilization, which may influence reactivity in cyclization or metal coordination reactions compared to halogenated analogs .

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(4-methoxyphenyl)thiourea

The trifluoromethylpyridinyl group in this derivative () introduces strong electron-withdrawing effects and fluorophilic interactions. The target’s nitramido group lacks fluorine’s unique properties but may exhibit stronger hydrogen bonding via NH and NO₂ groups .

Biological Activity

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications, drawing from various research studies.

Synthesis

The synthesis of thiourea derivatives typically involves the reaction of thiocarbohydrazide with substituted urea or thiourea compounds under controlled conditions. For instance, the compound can be synthesized by reacting a suitable amine with a nitramide derivative in an organic solvent at elevated temperatures, leading to the formation of the thiourea structure with specific substituents that enhance its biological activity .

Characterization Techniques

The synthesized compounds are characterized using various analytical techniques such as:

  • Elemental Analysis
  • FTIR Spectroscopy : Identifying functional groups through characteristic absorption bands.
  • NMR Spectroscopy : Confirming molecular structure through chemical shifts of protons.

Table 1: Characterization Data of this compound

CharacteristicObserved Range
NH Stretching3350-3400 cm1^{-1}
C=O Stretching1640-1650 cm1^{-1}
C=S Stretching1330-1350 cm1^{-1}
Aromatic Protons7.47-8.38 ppm

Antifungal and Antimicrobial Properties

Research indicates that various thiourea derivatives exhibit significant antifungal activity against plant pathogens. Notably, compounds similar to this compound have shown effectiveness against fungi like Phomopsis and Botrytis, with some derivatives achieving over 80% inhibition at certain concentrations .

Table 2: Antifungal Activity of Thiourea Derivatives

CompoundTarget FungiInhibition (%) at 30 μM
Compound APhomopsis obscurans100%
Compound BBotrytis cinerea80%
Compound CFusarium60%

Cytotoxicity and Anti-inflammatory Effects

The cytotoxicity of the compound against human cancer cell lines has been evaluated, revealing that certain derivatives do not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development . Additionally, anti-inflammatory activities were assessed using human chondrosarcoma cells, where no significant anti-inflammatory effects were observed .

Neuroprotective Activity

Some studies suggest that related compounds may possess neuroprotective properties, potentially mitigating neurotoxicity associated with certain chemotherapeutics. This opens avenues for exploring the therapeutic potential of thiourea derivatives in neurodegenerative diseases .

Table 3: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalSignificant inhibition
CytotoxicityLow toxicity in cancer cells
Anti-inflammatoryNo significant effect
NeuroprotectivePotential protective effects

Case Study 1: Antifungal Efficacy

In a controlled study, several thiourea derivatives were tested for their antifungal efficacy against Phomopsis obscurans. Among them, a derivative structurally similar to this compound demonstrated complete growth inhibition at a concentration of 30 μM after 120 hours .

Case Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value indicating effective growth inhibition while maintaining low toxicity towards normal cells, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing 1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a multistep reaction starting with the preparation of acyl isothiocyanate intermediates. For example, 2,4-dichlorobenzoyl isothiocyanate (or analogous precursors) can react with substituted anilines in acetone under reflux, followed by acidified aqueous workup and recrystallization from methanol/dichloromethane mixtures to achieve >90% purity . Purity optimization requires careful stoichiometric control, inert atmosphere conditions, and spectroscopic monitoring (e.g., TLC or HPLC) to minimize byproducts like disubstituted thioureas.

Q. How should researchers characterize the crystal structure of this thiourea derivative?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C=S at ~1.68 Å, C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., ~9.35° for related thioureas), which confirm planarity and intramolecular hydrogen bonding (N–H⋯S/O). Hydrogen atoms should be located via difference Fourier maps, and refinement protocols (e.g., SHELXL) must account for thermal motion . Complementary techniques like FTIR and Raman spectroscopy validate functional groups (e.g., ν(C=S) at ~1250 cm⁻¹) .

Q. What computational approaches are suitable for predicting electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (ESP) maps, and nonlinear optical (NLO) properties. These calculations align with experimental UV-Vis and fluorescence data to predict charge transfer interactions and reactive sites for electrophilic/nucleophilic attacks .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, vibrational frequencies) be resolved?

Methodological Answer: Discrepancies often arise from approximations in computational methods (e.g., gas-phase DFT vs. solid-state crystal packing). To address this:

  • Compare experimental SC-XRD bond lengths (e.g., C–N at ~1.36 Å) with DFT-optimized geometries, adjusting for basis set limitations .
  • Scale vibrational frequencies (e.g., using a factor of 0.961 for B3LYP/6-31G*) to match experimental IR/Raman peaks .
  • Incorporate solvent effects (PCM or SMD models) and dispersion corrections (D3-BJ) to improve agreement .

Q. What strategies are effective for analyzing hydrogen bonding and non-covalent interactions in this compound?

Methodological Answer: Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯S vs. C–H⋯Cl). For example, in related thioureas, N–H⋯S hydrogen bonds form dimeric structures with interaction energies of ~30 kJ/mol, while Cl atoms typically show weak van der Waals contacts . Molecular dynamics simulations (e.g., GROMACS) can model solvent effects on supramolecular assembly.

Q. How can researchers design experiments to evaluate the bioactivity of this compound against plant pathogens or microbial targets?

Methodological Answer:

  • Antifungal Assays: Use agar dilution methods against Pyricularia oryzae or Drechslera oryzae, with MIC values compared to controls like trifluralin .
  • Enzyme Inhibition: Test against fungal cytochrome P450 or chitin synthase via kinetic assays (e.g., NADPH depletion rates).
  • Structure-Activity Relationships (SAR): Modify substituents (e.g., nitro vs. chloro groups) and correlate with bioactivity using multivariate regression .

Q. What methodologies are recommended for resolving synthetic byproducts or stereochemical impurities?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients) to separate regioisomers.
  • Crystallography: Recrystallize in mixed solvents (e.g., DCM/hexane) to isolate dominant polymorphs.
  • Spectroscopy: 2D NMR (NOESY, HSQC) identifies spatial proximity of substituents, while mass spectrometry (HRMS-ESI) confirms molecular ions .

Theoretical and Methodological Frameworks

Q. How should researchers integrate computational and experimental data to refine reaction mechanisms?

Methodological Answer:

  • Mechanistic Modeling: Use DFT to map potential energy surfaces for key steps (e.g., nucleophilic addition of aniline to isothiocyanate). Compare activation energies with kinetic data (e.g., Arrhenius plots from reaction monitoring via in-situ IR) .
  • Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., NH groups) validates computational transition states .

Q. What theoretical frameworks guide the design of thiourea-based ligands for metal coordination studies?

Methodological Answer: Leverage Hard-Soft Acid-Base (HSAB) theory to predict affinity for transition metals (e.g., Pd²⁺ or Pt²⁺). Modify substituents (e.g., electron-withdrawing nitro groups) to enhance thiocarbonyl softness. Spectroscopic titration (UV-Vis, fluorescence quenching) and Job’s plot analysis determine stoichiometry and stability constants (log K) .

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